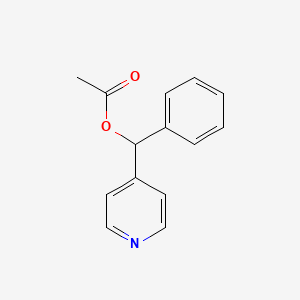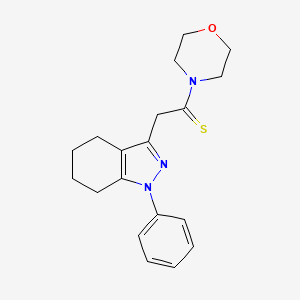
Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- is a complex organic compound that combines the structural features of morpholine and indazole Morpholine is a heterocyclic amine with both amine and ether functional groups, while indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
Méthodes De Préparation
The synthesis of Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The morpholine moiety can be introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of transition metal catalysts to improve yields and selectivity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like morpholine itself. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
Similar compounds include other indazole derivatives and morpholine-containing molecules. For example:
Indazole derivatives: Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole have shown significant biological activities.
Morpholine derivatives: Compounds like morpholinium chloride are used in various chemical applications.
What sets Morpholine, 4-((4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)thioacetyl)- apart is its unique combination of the indazole and morpholine moieties, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
21484-47-9 |
|---|---|
Formule moléculaire |
C19H23N3OS |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)ethanethione |
InChI |
InChI=1S/C19H23N3OS/c24-19(21-10-12-23-13-11-21)14-17-16-8-4-5-9-18(16)22(20-17)15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
Clé InChI |
HTPZNULHOTXURU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)CC(=S)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
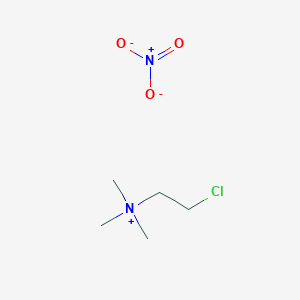
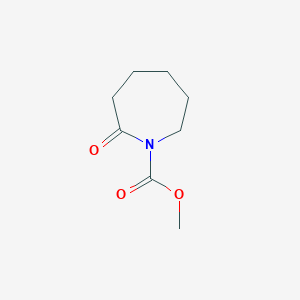
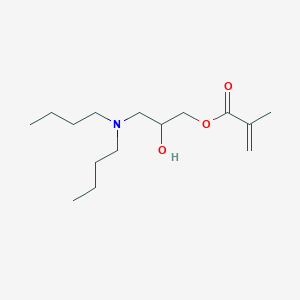
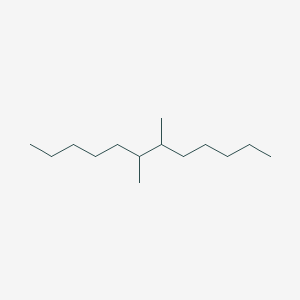
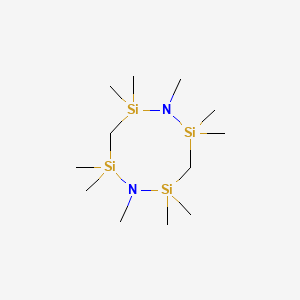
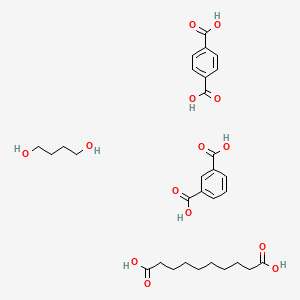
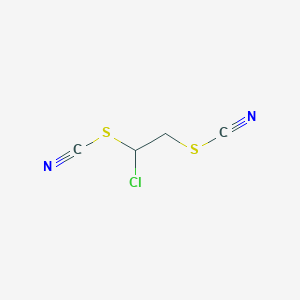
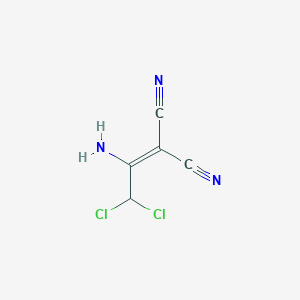

![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
